Cas no 69176-51-8 (Tigloylgomisin P)

Tigloylgomisin P structure
Productnaam:Tigloylgomisin P
Tigloylgomisin P Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butenoic acid,2-methyl-,(5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-
- Tigloylgomisin P
- gomisin B
- Tiglogomisin P
- [ "" ]
- 69176-51-8
- 2VFX4QAR6A
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-6,7-dimethyl-1,2,3,13-tetramethyl-, 5-(2-methylcrotonate), stereoisomer
- HY-N7586
- Q27255652
- MS-29549
- UNII-2VFX4QAR6A
- 82078-76-0
- Schisanhenrin
- CHEMBL253907
- Schizandrer B
- E88928
- 2-Butenoic acid, 2-methyl-, (5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-yl ester, (2E)-
- CS-0134318
- [(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
- AKOS040760735
- DA-68191
- (5R)-6beta,7beta-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5beta,6alpha-diol 5-[(E)-2-methyl-2-butenoate]
-
- Inchi: InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1
- InChI-sleutel: BKGUPIVDQHHVMV-TWJXSMCESA-N
- LACHT: CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Berekende eigenschappen
- Exacte massa: 514.22000
- Monoisotopische massa: 514.22
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 7
- Complexiteit: 833
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 102A^2
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 638.6±55.0 °C at 760 mmHg
- Vlampunt: 206.5±25.0 °C
- Oplosbaarheid: Insuluble (4.8E-3 g/L) (25 ºC),
- PSA: 101.91000
- LogboekP: 4.61040
- Dampfdruk: 0.0±2.0 mmHg at 25°C
Tigloylgomisin P Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Tigloylgomisin P Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2273-5 mg |
Tigloylgomisin P |
69176-51-8 | 98% | 5mg |
¥ 1,570 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35270-5mg |
2-Butenoic acid,2-methyl-,(5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- |
69176-51-8 | ,98.5% | 5mg |
¥2400.0 | 2023-09-06 | |
MedChemExpress | HY-N7586-10mg |
Tigloylgomisin P |
69176-51-8 | 98.36% | 10mg |
¥8370 | 2024-04-17 | |
A2B Chem LLC | AH21181-1mg |
Tigloylgomisin P |
69176-51-8 | 98% | 1mg |
$292.00 | 2024-04-19 | |
1PlusChem | 1P00FH31-1mg |
(5R)-6β,7β-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5β,6α-diol 5-[(E)-2-methyl-2-butenoate] |
69176-51-8 | 98% | 1mg |
$321.00 | 2024-04-22 | |
Aaron | AR00FHBD-5mg |
(5R)-6β,7β-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5β,6α-diol 5-[(E)-2-methyl-2-butenoate] |
69176-51-8 | 98% | 5mg |
$320.00 | 2025-02-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35270-5 mg |
2-Butenoic acid,2-methyl-,(5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- |
69176-51-8 | 5mg |
¥5280.0 | 2021-09-07 | ||
1PlusChem | 1P00FH31-5mg |
(5R)-6β,7β-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5β,6α-diol 5-[(E)-2-methyl-2-butenoate] |
69176-51-8 | 98% | 5mg |
$655.00 | 2024-04-22 | |
A2B Chem LLC | AH21181-5mg |
Tigloylgomisin P |
69176-51-8 | 98% | 5mg |
$575.00 | 2024-04-19 | |
TargetMol Chemicals | TN2273-5mg |
Tigloylgomisin P |
69176-51-8 | 98% | 5mg |
¥ 1570 | 2023-09-15 |
Tigloylgomisin P Gerelateerde literatuur
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
69176-51-8 (Tigloylgomisin P) Gerelateerde producten
- 72561-28-5(angeloylgomisin Q)
- 140460-42-0(2-Butenoic acid,2-methyl-,(6R,7R,8R,13S)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ylester, (2E)-)
- 83864-70-4(Angeloylisogomisin O)
- 460090-65-7(Interiotherin C)
- 1181216-84-1(Schisanwilsonin I)
- 58546-55-7(Schisantherin B)
- 64938-51-8(2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-)
- 62956-47-2(Gomisin F)
- 20764-61-8(1,2,3,4,5-Penta-O-acetyl-β-D-fructose)
- 1804224-75-6(Methyl 3-bromo-4-(2-cyanoethyl)benzoate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:69176-51-8)Tigloylgomisin P

Zuiverheid:99%/99%
Hoeveelheid:10mg/25mg
Prijs ($):570.0/827.0